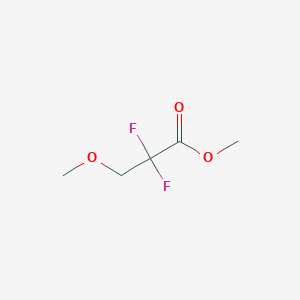

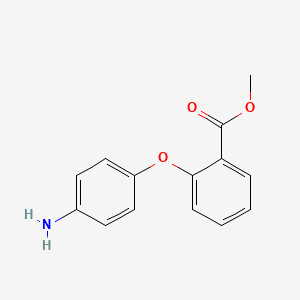

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Overview

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, also known as R-3-FMPPA, is a small molecule that is widely used in the scientific research community. R-3-FMPPA has been used in a variety of applications, including drug design, protein synthesis, and enzyme inhibition. It has been studied extensively in the laboratory, and its properties and mechanisms of action have been elucidated.

Scientific Research Applications

Enzyme-Activated Surfactants for Dispersion of Carbon Nanotubes

Researchers used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These surfactants are converted into enzymatically activated ones to create homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).

Protection of Hydroxy-Groups in Synthesis

The Fmoc group is used to protect hydroxy-groups during synthesis, especially in the presence of various acid- and base-labile protecting groups. It can be removed conveniently, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Oligomers from Sugar Amino Acids

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids are used for the efficient synthesis of oligomers varying in length. This process involves solid-phase synthesis (Gregar & Gervay-Hague, 2004).

Photophysical Characterization and Bioimaging

A water-soluble fluorene derivative was studied for its photophysical properties and two-photon absorption efficiency. This derivative is used for integrin-targeting and bioimaging, especially in the context of cell imaging (Morales et al., 2010).

Chemical Synthesis Involving Decarboxylation

In the field of chemical synthesis, this compound is involved in Rh(III)-catalyzed decarboxylative coupling processes. The carboxylic acid component in such reactions serves as a traceless activating group, enhancing regioselectivity (Neely & Rovis, 2014).

Carbonylation of Ortho C-H Bonds in Aromatic Amides

This compound plays a role in carbonylation reactions, particularly in the ortho C-H bonds of aromatic amides. Such reactions are essential for introducing functional groups into complex organic molecules (Inoue et al., 2009).

Protecting Group in Peptide Synthesis

It's used as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of peptides with difficult sequences and inhibiting interchain association during synthesis (Johnson et al., 1993).

Electrochemical Behavior Study

The compound's derivatives are studied for their electrochemical behavior in protic medium, which is significant for understanding redox reactions in various chemical environments (David et al., 1995).

Mechanism of Action

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that it may interact with various proteins or enzymes depending on the specific peptide being synthesized.

Mode of Action

Fmoc-®-3-Amino-3-(3-pyridyl)-propionic acid is a building block used in Fmoc solid-phase peptide synthesis . The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, allowing for the precise assembly of peptide chains .

Biochemical Pathways

The specific biochemical pathways affected by Fmoc-®-3-Amino-3-(3-pyridyl)-propionic acid would depend on the peptide in which it is incorporated. As a building block in peptide synthesis, this compound could potentially be involved in a wide range of biochemical pathways .

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability would likely be determined by the properties of the final peptide product .

Result of Action

The molecular and cellular effects of Fmoc-®-3-Amino-3-(3-pyridyl)-propionic acid would be determined by the specific peptide in which it is incorporated. Peptides can have a wide range of biological activities, from acting as hormones or neurotransmitters to serving as antibiotics or antiviral agents .

Action Environment

The action, efficacy, and stability of Fmoc-®-3-Amino-3-(3-pyridyl)-propionic acid would be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect both the peptide synthesis process and the activity of the final peptide product .

properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXATJNDHWFETN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375917 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

511272-43-8 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597757.png)

![2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597758.png)

![Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate](/img/structure/B1597759.png)

![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)